5-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Overview
Description
5-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound with the molecular formula C9H10N2O It is a derivative of benzodiazole, characterized by the presence of an ethyl group at the 5th position and a dihydrobenzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-nitroaniline with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
5-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1,3-dihydro-2H-benzimidazol-2-one
- 5-methyl-1,3-dihydro-2H-benzimidazol-2-one
- 5-chloro-1,3-dihydro-2H-benzimidazol-2-one
Uniqueness
5-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to the presence of the ethyl group at the 5th position, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
5-ethyl-1,3-dihydrobenzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-6-3-4-7-8(5-6)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRRSXCQVCFEOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101272637 | |
Record name | 5-Ethyl-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101272637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39513-23-0 | |
Record name | 5-Ethyl-1,3-dihydro-2H-benzimidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39513-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101272637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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